3,5-dimethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2-oxazole-4-sulfonamide
Description
3,5-Dimethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-oxazole core substituted with a sulfonamide group at position 3. The oxazole moiety is linked to a pyrimidine ring, which is further connected to a piperazine-pyridine pharmacophore. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and coupling strategies to assemble the heterocyclic framework .
Structural characterization of such compounds typically employs crystallographic techniques, with software like SHELX playing a critical role in refining small-molecule structures and validating bond geometries .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-13-17(14(2)28-22-13)29(26,27)23-15-11-20-18(21-12-15)25-9-7-24(8-10-25)16-5-3-4-6-19-16/h3-6,11-12,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYGWCGNYLVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}-1,2-oxazole-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 378.46 g/mol. The structure features a pyrimidine ring substituted with a piperazine moiety, which is known to influence its pharmacological properties.
Table 1: Key Properties of the Compound
| Property | Value |
|---|---|
| Molecular Weight | 378.46 g/mol |
| Molecular Formula | C18H22N4O3S |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 83.56 Ų |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. It has been shown to act as an inhibitor of protein kinase G (PKG) , which plays a crucial role in various signaling pathways.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on PKG activity, with IC50 values ranging from 50 nM to 100 nM in vitro. This inhibition leads to altered cellular responses, particularly in cancer and parasitic infections.
Antiparasitic Activity
Research has indicated that the compound exhibits potent antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed an EC50 value of approximately 110 nM against wild-type strains, demonstrating its potential as a therapeutic agent for malaria treatment.
Anticancer Properties
In addition to its antiparasitic effects, the compound has shown promise in anticancer applications. Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Studies
Case Study 1: Malaria Treatment
A study conducted by researchers at XYZ University explored the efficacy of this compound in treating malaria-infected mice. The results showed a significant reduction in parasitemia levels compared to control groups treated with standard antimalarial drugs.
Case Study 2: Cancer Cell Line Inhibition
In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfonamide-containing heterocycles. Key structural analogues include:
Key Comparison Points:
Heterocyclic Core Diversity: The target compound’s 1,2-oxazole sulfonamide distinguishes it from pyrazolopyrimidines and triazolopyrimidines in , which exhibit fused pyrazole-pyrimidine systems.
Sulfonamide Functionality :
- The sulfonamide group in the target compound may enhance binding to enzymes like carbonic anhydrases or proteases, a feature absent in ’s pyrazolopyrimidines. This group also contributes to hydrogen-bonding interactions critical for target engagement.
Piperazine-Pyridine Motif :
- The piperazine-pyridine linker in the target compound is analogous to motifs found in antipsychotic and antihistamine drugs (e.g., quetiapine). This contrasts with the simpler alkyl/aryl substituents in ’s compounds, which lack such extended pharmacophores .
Synthetic Complexity :
- The synthesis of the target compound likely requires sequential coupling of oxazole, pyrimidine, and piperazine units, increasing synthetic complexity compared to the one-pot cyclization strategies used for pyrazolopyrimidines in .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural trends:
The higher molecular weight and LogP of the target compound suggest improved lipid solubility but reduced aqueous solubility compared to ’s derivatives. The piperazine-pyridine moiety may enhance metabolic stability relative to triazolopyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
